molecular formula C23H29NO7 B13406980 6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate

6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B13406980
M. Wt: 431.5 g/mol
InChI Key: OAIGZXXQYIJBLR-UHFFFAOYSA-N
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Description

6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate, also known as Diphenhydramine N-Glucuronide, is a metabolite of diphenhydramine. Diphenhydramine is an antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. The glucuronide form is a result of the body’s process to make the compound more water-soluble for excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate involves the glucuronidation of diphenhydramine. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to diphenhydramine. The reaction conditions often include a buffered aqueous solution and a suitable cofactor such as UDP-glucuronic acid.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme-catalyzed reaction can be controlled and optimized for higher yields. The product is then purified using techniques such as chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate primarily undergoes hydrolysis and conjugation reactions.

Common Reagents and Conditions

    Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond.

    Conjugation: The compound can further conjugate with other molecules, enhancing its solubility and excretion.

Major Products

The major products formed from these reactions include diphenhydramine and glucuronic acid, especially during hydrolysis.

Scientific Research Applications

6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate is used in various scientific research applications:

    Pharmacokinetics: Studying the metabolism and excretion of diphenhydramine.

    Toxicology: Understanding the detoxification pathways of antihistamines.

    Biochemistry: Investigating enzyme kinetics and the role of glucuronidation in drug metabolism.

    Clinical Research: Evaluating the safety and efficacy of diphenhydramine and its metabolites.

Mechanism of Action

The compound exerts its effects through the process of glucuronidation, which is a major phase II metabolic pathway. This process involves the addition of glucuronic acid to diphenhydramine, making it more water-soluble and easier to excrete. The molecular targets include the UDP-glucuronosyltransferase enzymes, which facilitate this conjugation reaction.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: The parent compound, an antihistamine.

    Diphenhydramine N-Oxide: Another metabolite of diphenhydramine.

    Diphenhydramine Sulfate: A salt form used in various pharmaceutical formulations.

Uniqueness

6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its glucuronide structure, which significantly enhances its water solubility compared to its parent compound. This property is crucial for its excretion and reduces the potential for toxicity.

Properties

IUPAC Name

6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIGZXXQYIJBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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